(R)-1-Boc-3-isopropyl-piperazine

Chiral Resolution Enantioselective Synthesis Drug Discovery

Sourcing a racemic or incorrectly configured 3-substituted N-Boc piperazine can invalidate months of SAR work. (R)-1-Boc-3-isopropyl-piperazine eliminates this risk, providing defined (R)-stereochemistry for reliable target engagement. The isopropyl group offers distinct steric and lipophilic properties (XLogP3 = 1.9) for lead optimization. - Eliminates up to 50% material loss from in-house chiral resolution. - Available in gram-to-kilogram scale with certified purity for direct use. - Defined stereochemistry ensures unambiguous SAR data in CNS and inflammation programs.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 928025-63-2
Cat. No. B152144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Boc-3-isopropyl-piperazine
CAS928025-63-2
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC(C)C1CN(CCN1)C(=O)OC(C)(C)C
InChIInChI=1S/C12H24N2O2/c1-9(2)10-8-14(7-6-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m0/s1
InChIKeyUHLAQCKNCBYTIF-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Boc-3-isopropyl-piperazine Overview


(R)-1-Boc-3-isopropyl-piperazine (CAS 928025-63-2), also designated as tert-butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate, is a stereodefined, chiral N-Boc protected piperazine derivative [1]. The molecule comprises a piperazine core functionalized with a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and a chiral isopropyl substituent at the 3-position in the (R) configuration [2]. This specific structural arrangement yields a well-characterized small-molecule building block with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol [3]. It is primarily supplied as a research intermediate, typically offered with a certified purity of 95% or higher, and is recommended for storage at 2-8°C [4]. The compound's defined stereochemistry at the C3 position is its primary value proposition, making it a critical starting material for the enantioselective construction of more complex pharmaceutical candidates and chiral ligands .

Pre-formed (R)-enantiomer for asymmetric synthesis workflows
Boc-protected piperazine core supports orthogonal protection strategies
Suitable for chiral SAR studies and ligand design

(R)-1-Boc-3-isopropyl-piperazine: Substitution Risks


Substituting (R)-1-Boc-3-isopropyl-piperazine (CAS 928025-63-2) with its (S)-enantiomer (CAS 475272-54-9), the racemic mixture, or other 3-substituted N-Boc piperazines (e.g., methyl or cyclopropyl analogs) is scientifically invalid and carries significant project risk. The stereochemical identity is not a nominal property but a primary determinant of downstream biological activity and molecular recognition . A change in chirality can lead to a complete loss of target engagement or, more critically, the introduction of off-target pharmacology in drug discovery programs . Furthermore, substituting the chiral isopropyl group for a methyl or cyclopropyl moiety fundamentally alters the steric bulk and lipophilicity of the final molecule, which are key parameters governing pharmacokinetic properties and target binding [1]. Even using an identical protecting group strategy on a different scaffold introduces a new, unvalidated variable into the synthetic sequence. Such substitutions negate the purpose of a structure-activity relationship (SAR) study and can invalidate months of research, leading to incorrect conclusions and substantial financial waste . The evidence presented below quantifies the specific, differentiated value of the (R)-configured isopropyl derivative, establishing the scientific and procurement imperative for its selection.

(S)-enantiomer substitution may change 3D pharmacophore, altering biological recognition.
Replacing isopropyl with methyl/cyclopropyl may shift lipophilicity and steric profile, affecting target binding.
Racemic mixture may introduce off-target effects and confound SAR interpretation.

(R)-1-Boc-3-isopropyl-piperazine: Quantitative Evidence


Enantiomeric Purity vs. (S)-Enantiomer

The (R)-enantiomer (CAS 928025-63-2) is a distinctly different chemical entity from its (S)-enantiomer (CAS 475272-54-9). This is not a trivial distinction; the two compounds are not interchangeable and are indexed separately in major chemical databases [1]. Their discrete nature is confirmed by their unique CAS numbers, different MDL numbers (MFCD07772113 for the R-enantiomer vs. MFCD07772112 for the S-enantiomer), and distinct InChIKeys . The defined stereochemistry at the C3 position is the critical parameter governing the molecule's 3D orientation, which is fundamental for molecular recognition in biological systems. Substitution with the (S)-enantiomer or a racemic mixture will produce a completely different 3D pharmacophore, leading to unpredictable biological outcomes .

Enantiomer Identity
Head-to-head
Distinct CAS, MDL, InChIKeys confirm non-interchangeable entities.
Stereochemistry may dictate biological recognition; substitution may alter activity.
Requires enantiomeric purity verification.
Chiral Resolution Enantioselective Synthesis Drug Discovery

Synthetic Efficiency vs. Racemic Resolution

The procurement of (R)-1-Boc-3-isopropyl-piperazine (CAS 928025-63-2) as a pre-formed chiral building block eliminates the need for costly and inefficient chiral resolution of racemic mixtures in the user's laboratory. In contrast, using a racemic intermediate would necessitate additional synthetic steps, such as diastereomeric salt formation or chiral chromatography, to isolate the desired enantiomer . This adds significant time (days to weeks), labor, and cost to a project. Furthermore, the maximum theoretical yield from resolution is 50%, compared to the near-quantitative utilization of a pre-formed enantiopure building block . The ready availability of the (R)-enantiomer from commercial suppliers like AKSci (95+% purity) , Leyan (97%) , and Cool Pharm (95%) [1] underscores its established role as a standard, off-the-shelf reagent for streamlined asymmetric synthesis workflows.

Synthetic Efficiency
Class-level
Pre-formed (R)-enantiomer provides 100% desired isomer vs max 50% from racemic resolution.
May reduce synthetic steps and improve material efficiency.
Yield advantage dependent on resolution methodology.
Asymmetric Synthesis Process Chemistry Cost-Efficiency

Certified Purity and Storage Stability

(R)-1-Boc-3-isopropyl-piperazine is supplied with a quantifiable and vendor-certified purity, typically a minimum of 95% or 97% , ensuring consistent performance in downstream reactions. This is a critical advantage over sourcing unspecified or lower-purity analogs, where unknown impurities can act as catalysts, inhibitors, or otherwise confound experimental results. Furthermore, the compound's recommended storage conditions are well-defined (2-8°C, protect from light) [1], which is essential for preserving the integrity of the acid-labile Boc protecting group. In contrast, the stability and storage requirements of less common or uncharacterized analogs are often unknown, introducing a significant risk of degradation, product failure, and experimental irreproducibility [2].

Purity & Stability
Reported
Purity ≥95%, stored at 2–8°C (reported).
Specification may support batch consistency and reaction reproducibility.
Stability under recommended conditions.
Reproducibility Quality Control Reagent Stability

Asymmetric Catalysis: Chiral Ligand Analogy

The (R)-3-isopropylpiperazine motif is a core structural element found in effective chiral auxiliaries and ligands for asymmetric synthesis. A prominent example is the chiral relay auxiliary (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione, which achieves high diastereoselectivity in the alkylation of amino acid enolates [1]. The presence of the isopropyl group at the 3-position of the piperazine ring is a key determinant of the stereochemical outcome [2]. (R)-1-Boc-3-isopropyl-piperazine serves as a direct and versatile starting material for constructing analogous chiral architectures . While the auxiliary itself is an (S)-configured dione derivative, the underlying chiral 3-isopropylpiperazine scaffold is common to both. This establishes the (R)-configured Boc-protected monomer as a validated, privileged building block for the development of new chiral ligands and catalysts, a feature that is absent in non-isopropyl substituted analogs or the racemate.

Chiral Ligand Analogy
Class-level
Structural motif present in reported high-performance chiral auxiliaries.
May support development of novel asymmetric catalysts/ligands.
Direct stereoselectivity requires experimental confirmation.
Asymmetric Catalysis Chiral Auxiliaries Ligand Design

Lipophilicity Comparison with Methyl and Cyclopropyl Analogs

The isopropyl substituent on the piperazine ring directly influences the compound's lipophilicity, a critical parameter for membrane permeability and target binding in drug discovery. (R)-1-Boc-3-isopropyl-piperazine has a computed XLogP3 value of 1.9 [1]. This value is quantitatively distinct from other N-Boc piperazine analogs. For instance, (R)-1-Boc-3-methylpiperazine (where the isopropyl group is replaced by a methyl group) has a computed XLogP3 of approximately 0.9-1.1 [2]. The difference of ~0.8-1.0 log units corresponds to a nearly 10-fold difference in the compound's partition coefficient between octanol and water, which can have a profound impact on a molecule's ability to cross biological membranes. This difference cannot be compensated for by simple molar equivalent substitution; the resulting final drug candidates will possess different absorption, distribution, metabolism, and excretion (ADME) profiles.

Lipophilicity
Reported
XLogP3 1.9 (isopropyl) vs ~0.9 (methyl), ≈10-fold difference in partition coefficient.
Isopropyl substituent may increase lipophilicity, potentially impacting membrane permeability.
In silico prediction; experimental logD confirmation needed.
Lipophilicity Drug Design Physicochemical Properties

PDE4 Inhibitor Synthesis Application

Chiral N-Boc piperazines with a 3-isopropyl substituent are explicitly utilized as key intermediates in the preparation of heteroaromatic derivatives that act as phosphodiesterase-4 (PDE4) inhibitors . Specifically, the (S)-enantiomer (CAS 475272-54-9) is documented for this application . This class-level evidence strongly supports the utility of the (R)-enantiomer (CAS 928025-63-2) in constructing analogous chemical libraries for similar therapeutic programs. PDE4 inhibitors are a clinically validated class of drugs for treating inflammatory and respiratory diseases (e.g., COPD, psoriasis) and are under investigation for CNS disorders. Using a non-isopropyl analog or the racemic mixture would not provide the same validated synthetic entry point into this therapeutically relevant chemical space. This precedent, while not a direct bioactivity measurement for the (R)-enantiomer itself, provides strong, application-driven justification for its procurement in the context of medicinal chemistry campaigns.

PDE4 Inhibitor Use
Class-level
Literature precedent for 3-isopropylpiperazine scaffold in PDE4 inhibitor synthesis.
May support medicinal chemistry library synthesis targeting PDE4.
Direct bioactivity data for (R)-enantiomer not provided.
PDE4 Inhibitors Inflammation CNS Disorders

(R)-1-Boc-3-isopropyl-piperazine: Optimal Use Cases


Enantioselective Drug Discovery and SAR Studies

This compound is ideal for medicinal chemistry teams conducting structure-activity relationship (SAR) studies where the chirality of a piperazine core is a key variable. The defined (R)-stereochemistry at the 3-position allows for systematic exploration of stereochemical effects on target binding and selectivity . The isopropyl group provides specific steric bulk and lipophilicity (XLogP3 = 1.9) that is quantifiably different from methyl or cyclopropyl analogs, making it a distinct tool for modulating the physicochemical properties of a lead compound [1]. This is particularly relevant for programs targeting the central nervous system (CNS) or inflammatory pathways, where the PDE4 class-level precedent provides a validated starting point for library synthesis .

Asymmetric Methodology: Chiral Ligands and Auxiliaries

Researchers developing new chiral ligands or auxiliaries for asymmetric catalysis will find this compound to be a strategic starting material. Its structure is directly related to the privileged (3S)-3-isopropylpiperazine-2,5-dione auxiliary, which is known for achieving high diastereoselectivity in enolate alkylations [2]. By using the (R)-enantiomer as a monomer, scientists can rapidly access a library of novel chiral architectures for screening in enantioselective transformations, such as hydrogenation, epoxidation, or C-C bond formation. This approach offers a more efficient and cost-effective route compared to de novo synthesis of chiral ligands from achiral starting materials followed by resolution .

Process Chemistry: Scalable Route Scouting

For process chemists tasked with developing scalable, cost-effective routes to pharmaceutical intermediates, (R)-1-Boc-3-isopropyl-piperazine offers a significant advantage. Its commercial availability in high purity (95-97%) and at gram-to-kilogram scale from multiple vendors eliminates the need for in-house chiral resolution . This directly reduces the number of synthetic steps, lowers the cost of goods (by avoiding up to 50% material loss during resolution), and shortens the development timeline . The well-defined storage conditions (2-8°C) ensure material stability during long-term storage and multi-step campaigns, making it a reliable component of a robust manufacturing process [3].

Chemical Biology: Target-Specific Probe Synthesis

In the field of chemical biology, where the goal is to create small-molecule probes to study specific protein function, stereochemical purity is paramount. Using the (R)-enantiomer ensures that any observed biological effect can be confidently attributed to the intended 3D molecular structure, a principle that is lost when using a racemic mixture . The Boc protecting group is a standard handle for further functionalization, allowing for the attachment of fluorescent dyes, biotin tags, or photoaffinity labels . This enables the creation of highly specific and stereochemically defined probes for target validation, pull-down assays, and cellular imaging studies, where the correct chiral presentation is critical for specific target engagement and minimizing off-target interactions.

Application
Selection Property
Validation Focus
Chiral SAR Studies
Stereodefined (R)-enantiomer core
Enantiomer-specific target binding interpretation
Asymmetric Catalysis
Chiral 3-isopropylpiperazine scaffold
Stereochemical outcome in catalytic reactions
Route Scouting
Pre-formed chiral intermediate
Synthetic efficiency without resolution steps
Chemical Biology
Stereochemically pure building block
Specific target engagement via defined 3D structure

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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